molecular formula C15H14Si B104899 (Methyldiphenylsilyl)acetylene CAS No. 17156-65-9

(Methyldiphenylsilyl)acetylene

Cat. No.: B104899
CAS No.: 17156-65-9
M. Wt: 222.36 g/mol
InChI Key: XSXNZQAPLNNSCP-UHFFFAOYSA-N
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Description

(Methyldiphenylsilyl)acetylene, also known as diphenylmethylethynylsilane, is an organic compound with the molecular formula C15H14Si. It is an organic building block used in various chemical syntheses. The compound is characterized by the presence of a silyl group attached to an acetylene moiety, making it a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

(Methyldiphenylsilyl)acetylene, also known as diphenylmethylethynylsilane, is primarily used as an organic building block in the synthesis of various organic compounds . The primary targets of this compound are the reactants in the synthesis process, which can be various depending on the specific reaction.

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it may be used in the synthesis of diphenylmethylsilyl-substituted isoxazoles, via a [2+3] cycloaddition reaction with nitrile oxides .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the specific reaction in which it is involved. In the case of synthesizing diphenylmethylsilyl-substituted isoxazoles, it participates in the cycloaddition reaction pathway .

Pharmacokinetics

It is primarily used in laboratory settings for chemical synthesis .

Result of Action

The result of this compound’s action is the formation of new organic compounds. For example, it can result in the formation of diphenylmethylsilyl-substituted isoxazoles .

Biochemical Analysis

Biochemical Properties

(Methyldiphenylsilyl)acetylene plays a significant role in biochemical reactions, particularly in the synthesis of diphenylmethylsilyl-substituted isoxazoles via [2+3] cycloaddition reactions with nitrile oxides . It interacts with various enzymes and proteins, facilitating these reactions. The nature of these interactions involves the formation of covalent bonds between the acetylene group and the reactive sites on the enzymes or proteins, leading to the formation of new chemical structures.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. It is known to influence cell function by interacting with cell signaling pathways and gene expression. The compound can modulate cellular metabolism by affecting the activity of specific enzymes involved in metabolic pathways

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and effectiveness.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The localization of the compound is crucial for its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Methyldiphenylsilyl)acetylene can be synthesized through several methods. One common approach involves the reaction of diphenylmethylsilyl chloride with acetylene in the presence of a base such as sodium amide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: (Methyldiphenylsilyl)acetylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition Reactions: Typically involve nitrile oxides as reagents and are conducted under mild conditions.

    Substitution Reactions: Require specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

Scientific Research Applications

(Methyldiphenylsilyl)acetylene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • (Triethylsilyl)acetylene
  • (Triphenylsilyl)acetylene
  • (Dimethylphenylsilyl)acetylene
  • (tert-Butyldimethylsilyl)acetylene

Comparison: (Methyldiphenylsilyl)acetylene is unique due to the presence of both methyl and diphenyl groups attached to the silicon atom. This structural feature imparts distinct reactivity and properties compared to other silyl-substituted acetylenes. For example, (Triethylsilyl)acetylene and (Triphenylsilyl)acetylene have different steric and electronic effects due to their respective substituents, leading to variations in their reactivity and applications .

Properties

IUPAC Name

ethynyl-methyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Si/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h1,4-13H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXNZQAPLNNSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C#C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277204
Record name 1,1′-(Ethynylmethylsilylene)bis[benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17156-65-9
Record name 1,1′-(Ethynylmethylsilylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17156-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(Ethynylmethylsilylene)bis[benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (methyldiphenylsilyl)acetylene react with acylpolysilanes?

A1: The research by Ishikawa et al. [] demonstrates that this compound reacts with acylpolysilanes like pivaloyltris(trimethylsilyl)silane at high temperatures. This reaction proceeds through a proposed two-step mechanism:

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